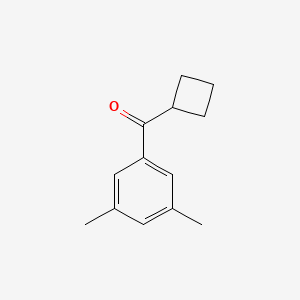

Cyclobutyl 3,5-dimethylphenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

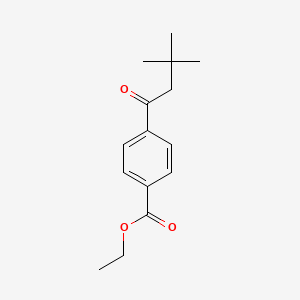

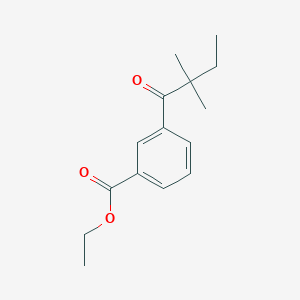

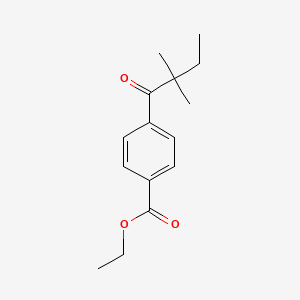

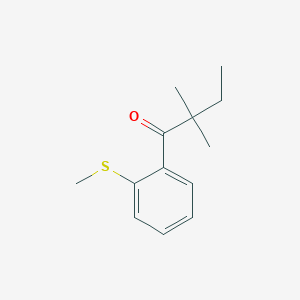

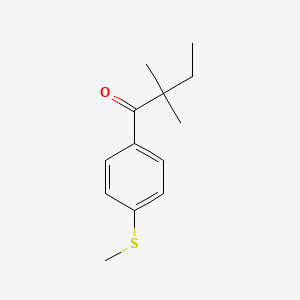

Cyclobutyl 3,5-dimethylphenyl ketone is a chemical compound with the molecular formula C13H16O . It contains a total of 37 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 ketone .

Molecular Structure Analysis

The molecular structure of Cyclobutyl 3,5-dimethylphenyl ketone includes a four-membered cyclobutyl ring attached to a ketone functional group and a 3,5-dimethylphenyl group . The molecule has a total of 37 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 ketone .Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclobutyl 3,5-dimethylphenyl ketone include a molecular weight of 188.27 . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Polymer Synthesis and Characterization

The synthesis of homopolymers and copolymers involving derivatives of 3,5-dimethylphenyl methacrylate, synthesized through reactions involving ethyl methyl ketone (EMK), has been explored. These polymers were characterized using various spectroscopic and analytical techniques to determine their molecular weights, glass transition temperatures, and thermal properties. This research has implications for developing materials with tailored properties for specific applications (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).

Thermal and Spectral Properties

Further investigations on the thermal properties and spectral characterization of these polymers provide insights into their stability and solubility in different solvents. The copolymer compositions were determined, and their reactivity ratios were evaluated, contributing to the understanding of polymerization kinetics and mechanism (Vijayanand, Penlidis, Radhakrishnan, & Nanjundan, 2002).

NMR Study on Cyclobutenones

A detailed NMR study focused on ketones 5–12 to understand the low electrophilicity of the carbonyl moiety in butenones. This research sheds light on the electronic structure and reactivity of cyclobutyl ketones, providing foundational knowledge for synthetic chemistry applications (Frimer, Sharon, & Gottlieb, 2003).

Thermochemical Properties of Ketene Dimers

The study of ketene dimers and their thermochemical properties aimed to analyze their stability and contribute to the development of group additivity values for estimating the properties of high-weight ketene polymers. This research is relevant for understanding the thermodynamics of polymer formation and degradation (Morales & Martínez, 2009).

Catalysis and Synthetic Applications

Research on catalysis has explored the use of cyclobutyl derivatives in reactions such as the GaCl3-catalyzed [4+1] cycloaddition, providing pathways to unsaturated γ-lactone derivatives. Such studies contribute to the development of new synthetic methods and the understanding of reaction mechanisms (Wu, Xu, & Xie, 2005).

Propriétés

IUPAC Name |

cyclobutyl-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-9-6-10(2)8-12(7-9)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANELQVVZWRFILR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642533 |

Source

|

| Record name | Cyclobutyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 3,5-dimethylphenyl ketone | |

CAS RN |

898790-79-9 |

Source

|

| Record name | Cyclobutyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.